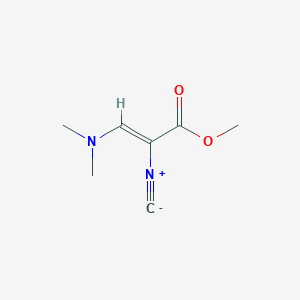

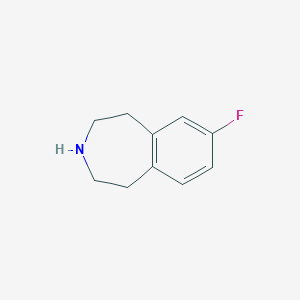

7-氟-2,3,4,5-四氢-1H-3-苯并氮杂菲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives has been explored through various chemical routes. One notable method involves the nitration of tetrahydro-1H-3-benzazepine to yield corresponding 7-nitro derivatives, which can be further transformed by classical procedures into the target compound (Pecherer, Sunbury, & Brossi, 1971). Additionally, a practical synthesis method for related benzazepine derivatives emphasizes the efficiency of synthesizing such compounds, providing a foundation for creating 7-fluoro analogs (Ikemoto et al., 2005).

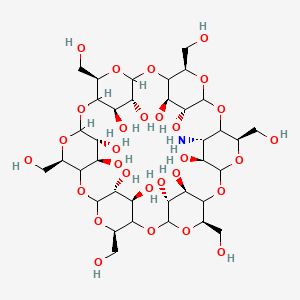

Molecular Structure Analysis

The molecular structure of 7-fluoro analogs of benzazepine has been studied, revealing that they are isomorphous but not strictly isostructural, indicating slight differences in unit-cell dimensions and molecular conformations (Acosta et al., 2009). These structural variations significantly impact the compound's intermolecular interactions and overall crystal structure.

Chemical Reactions and Properties

The chemical reactivity of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine includes its participation in various chemical reactions, such as its role in the synthesis of NMDA and σ1 receptor antagonists, where specific modifications at the 1-, 3-, and 7-positions of the benzazepine ring were explored for medicinal chemistry applications (Thum et al., 2019).

Physical Properties Analysis

The physical properties of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies have shown variations in these properties due to minor alterations in peripheral substituents, highlighting the delicate balance between molecular structure and physical properties (Blanco et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical reagents and conditions, are pivotal for understanding the compound's potential applications and interactions. The synthesis and evaluation of derivatives, for instance, provide insights into the selectivity and efficiency of these compounds as inhibitors or agonists for specific receptors, showcasing their chemical versatility and potential therapeutic applications (Smith et al., 2008).

科学研究应用

结构研究:

- Blanco 等人(2012 年)研究了 7-氟-2-(2-苯乙基)-2,3,4,5-四氢-1H-1,4-环氧-1-苯并氮杂菲的同晶性和同构性,揭示了分子构象和分子间相互作用的见解,这对于理解该化合物的化学行为至关重要 (Blanco, Palma, Cobo, & Glidewell, 2012)。

抗精神病药物的潜力:

- Howard(2005 年)讨论了芳基磺酰基取代的 3-苯并氮杂菲,包括 7-氟衍生物,作为治疗精神分裂症和其他中枢神经系统疾病的潜在抗精神病药物 (Howard, 2005)。

抗寄生虫活性:

- Macías 等人(2016 年)探讨了 7-氟-顺式-2-[(E)-苯乙烯基]-2,3,4,5-四氢-1H-1-苯并氮杂菲-4-醇等化合物的抗寄生虫潜力,用于治疗恰加斯病和利什曼病 (Macías, Acosta, Sanabria, Palma, Roussel, Gauthier, & Suescun, 2016)。

多巴胺能活性:

- Hino 等人(1988 年)合成了 3-苯基-2-哌嗪基-5H-1-苯并氮杂菲,其中包括 7-氟衍生物,并对其进行了潜在的神经阻滞剂活性评估,表明它们在中枢神经系统疾病中的作用 (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988)。

放射性示踪剂开发:

- Mukherjee、Yang 和 Perry(1993 年)报道了苯并氮杂菲氟代衍生物在正电子发射断层扫描中成像多巴胺 D1 受体的开发,展示了其在诊断成像中的潜力 (Mukherjee, Yang, & Perry, 1993)。

NMDA 和 σ1 受体拮抗剂:

- Thum 等人(2019 年)将四氢-1H-3-苯并氮杂菲描述为具有氟化侧链的 NMDA 和 σ1 受体拮抗剂,在治疗神经性疼痛中具有潜在应用 (Thum, Schepmann, Ayet, Pujol, Nieto, Ametamey, & Wünsch, 2019)。

作用机制

Target of Action

The primary targets of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine are the 11β-HSD and 5-HT Receptor . The 11β-HSD is involved in the metabolism of glucocorticoids, while the 5-HT receptor is a type of serotonin receptor.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, it can act as an inhibitor for 11β-HSD , potentially reducing the activity of this enzyme

Biochemical Pathways

The compound’s interaction with 11β-HSD and the 5-HT receptor can affect various biochemical pathways. For example, inhibition of 11β-HSD can impact glucocorticoid metabolism, potentially affecting processes such as inflammation and immune response. Interaction with the 5-HT receptor can influence serotonin signaling, which plays a role in mood regulation and other neurological functions .

Pharmacokinetics

Its interaction with endogenous metabolites suggests it may be metabolized in the body

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the specific biochemical pathways it affects. For example, inhibition of 11β-HSD could lead to changes in glucocorticoid levels, potentially affecting immune response and inflammation. Interaction with the 5-HT receptor could influence serotonin signaling, potentially impacting mood and other neurological functions .

属性

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMCTOVONAMKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)